N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
Description
Systematic IUPAC Nomenclature and Structural Validation
The IUPAC name N-cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is constructed through hierarchical prioritization of functional groups and substituents. The parent structure is acetamide, with a sulfanyl group (-S-) at the second carbon of the acetamide chain. This sulfanyl group connects to the 2-position of a 1H-benzimidazole ring, which itself is substituted at the 1-position by a 2-(4-morpholinyl)-2-oxoethyl group. The cyclopropyl moiety is attached as an amide substituent at the acetamide’s nitrogen.
Structural validation relies on spectroscopic and computational data. The molecular formula (C₁₉H₂₃N₄O₃S) confirms the presence of 19 carbon atoms, 23 hydrogens, four nitrogens, three oxygens, and one sulfur. Key functional groups include:
- A benzimidazole core (C₇H₆N₂) with fused benzene and imidazole rings.
- A morpholinyl-oxoethyl side chain (C₆H₁₀N₂O₂) featuring a six-membered morpholine ring and a ketone group.
- A cyclopropylacetamide group (C₅H₈N₂O) contributing steric constraint.
The compound’s planar benzimidazole ring and non-planar morpholinyl group create a hybrid geometry, validated by X-ray crystallographic analogs in related structures.
Comparative Analysis of Substituent Groups: Cyclopropyl, Morpholinyl, and Benzimidazole Moieties
The substituents’ electronic and steric profiles critically influence the compound’s reactivity and conformational stability:
- Cyclopropyl : The strained three-membered ring induces unique stereoelectronic effects. Its hyperconjugative donation stabilizes adjacent amide groups, while its puckered geometry forces axial conformations in adjacent chains, as observed in cyclohexane systems.
- Morpholinyl : The morpholine ring’s oxygen and nitrogen atoms facilitate hydrogen bonding, enhancing solubility in polar media. The ketone group at the 2-oxoethyl position introduces polarity, enabling dipole interactions.
- Benzimidazole : The fused aromatic system delocalizes electron density, reducing reactivity at the 2-position where the sulfanyl group resides. This stabilization is critical for maintaining structural integrity under acidic conditions.
Isomeric Variations and Tautomeric Possibilities
The compound exhibits two primary forms of isomerism:
Tautomerism in the Benzimidazole Core :
The 1H-benzimidazole ring exists in equilibrium between 1H- and 3H-tautomers, depending on protonation states. Substitution at the 1-position (via the morpholinyl-oxoethyl group) locks the tautomer into the 1H-form, preventing proton migration to the 3-position.Conformational Isomerism in the Morpholinyl-Oxoethyl Chain :
The morpholine ring adopts chair or boat conformations, influenced by the ketone group’s electron-withdrawing effects. Computational models suggest a preference for the chair conformation, minimizing gauche interactions between the oxoethyl chain and morpholine oxygen.Rotational Isomerism in the Acetamide Linker :
The acetamide’s C–N bond permits rotation, creating syn and anti conformers relative to the sulfanyl group. Steric clashes between the cyclopropyl and benzimidazole moieties favor the anti conformer, as evidenced by NMR coupling constants in analogous compounds.
Table 1: Dominant Isomeric Forms and Stabilizing Factors
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H22N4O3S/c23-16(19-13-5-6-13)12-26-18-20-14-3-1-2-4-15(14)22(18)11-17(24)21-7-9-25-10-8-21/h1-4,13H,5-12H2,(H,19,23) |
InChI Key |
ARRNKRUBVHDQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.
Introduction of the Morpholine Moiety: The benzimidazole intermediate is then reacted with 2-chloro-N-(4-morpholinyl)acetamide to introduce the morpholine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole or morpholine derivatives.
Scientific Research Applications
N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzimidazole core distinguishes this compound from related acetamides with oxadiazole (e.g., ’s oxadiazole-thiol derivatives) or pyrido-pyrimidinyl systems (e.g., ’s dihydropyrido-pyrimidine derivatives).
Substituent Analysis
- Morpholinyl Group : The 4-morpholinyl-2-oxoethyl substituent contrasts with ’s 2-oxomorpholin-3-yl derivatives, where acetyl or methylsulfonyl groups enhance steric bulk and electronic effects. For example, 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide exhibits a distinct NMR profile (δ 7.69 ppm for NH) due to hydrogen bonding.
- Cyclopropyl vs. Aryl Substituents : The cyclopropyl group in the target compound may reduce metabolic degradation compared to ’s 3-methylphenyl-substituted benzimidazoles (e.g., compound 12: m.p. 194–195°C).
Comparative Data Tables
Physicochemical Properties
Biological Activity
N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 374.46 g/mol
- CAS Number : 606110-67-2
The compound features a cyclopropyl group, a benzimidazole moiety, and a morpholine derivative, which contribute to its unique biological activity. The structural components are believed to interact with various biological targets, making it a candidate for medicinal chemistry investigations.
This compound exhibits several mechanisms of action, primarily through:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound shows potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Interaction with Sigma Receptors : Its specific interactions with sigma receptors may differentiate it from other similar compounds, potentially leading to unique therapeutic effects.
Research Findings
Recent studies have evaluated the biological activity of this compound alongside structurally similar compounds. Key findings include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Morpholinyl)-N-(1H-benzimidazol-2-yl)acetamide | Morpholine and benzimidazole | Anticancer |
| 4-(Cyclopropylmethyl)-N-(benzothiazol-2-yl)acetamide | Cyclopropane and benzothiazole | Antimicrobial |
| 5-(Cyclopropanecarbonyl)-N-(phenylethyl)acetamide | Cyclopropane and phenylethyl | Analgesic |
These compounds share structural similarities with this compound, which may enhance its efficacy against specific biological targets.
Case Studies
- Antitumor Activity : A study reported that derivatives of benzimidazole exhibited significant growth inhibition against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The most potent compound showed a percentage inhibition of 95% on MCF-7 cells compared to standard treatments like cisplatin .
- Antimicrobial Evaluation : Research indicated that benzimidazole derivatives demonstrated moderate to good activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that N-Cyclopropyl derivatives could also possess similar antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
